(Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
(Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a thioxothiazolidinone ring, and a benzyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Benzylidene Group: The thioxothiazolidinone intermediate is then reacted with 2,3-dimethoxybenzaldehyde in the presence of a base to introduce the benzylidene group.
Formation of the Benzyloxybenzamide Moiety: The final step involves the reaction of the intermediate with benzyloxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The benzylidene group may interact with enzymes or receptors, modulating their activity. The thioxothiazolidinone ring may also play a role in binding to biological macromolecules, influencing cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethoxybenzylidene)rhodanine: This compound shares the benzylidene and thioxothiazolidinone moieties but lacks the benzyloxybenzamide group.
(Z)-Ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar benzylidene group but differs in the overall structure and functional groups.
Uniqueness
(Z)-4-(benzyloxy)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is unique due to its combination of structural features. The presence of the benzyloxybenzamide group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C26H22N2O5S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H22N2O5S2/c1-31-21-10-6-9-19(23(21)32-2)15-22-25(30)28(26(34)35-22)27-24(29)18-11-13-20(14-12-18)33-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3,(H,27,29)/b22-15- |
InChI Key |
BNOVRKJLZLTHAS-JCMHNJIXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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